1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline
Description
1-(3-Chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring a fused imidazo[4,5-b]quinoxaline core substituted with a 3-chloro-4-fluorophenyl group at position 1 and a 4-nitrophenyl group at position 2. The imidazo[4,5-b]quinoxaline scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as kinases and DNA, making it a candidate for therapeutic applications .
Properties
CAS No. |
4848-71-9 |
|---|---|
Molecular Formula |
C21H11ClFN5O2 |
Molecular Weight |
419.8 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)imidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C21H11ClFN5O2/c22-15-11-14(9-10-16(15)23)27-20(12-5-7-13(8-6-12)28(29)30)26-19-21(27)25-18-4-2-1-3-17(18)24-19/h1-11H |
InChI Key |
HGIRUTAPRTYRHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)N(C(=N3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. The process often starts with the preparation of the imidazoquinoxaline core, followed by the introduction of the 3-chloro-4-fluorophenyl and 4-nitrophenyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, nitrating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce amino-substituted imidazoquinoxalines.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Electron-Withdrawing Groups: The target compound’s nitro group (4-NO₂) and halogens (Cl, F) contrast with sulfonyl (e.g., ) or methylsulfonyl (e.g., ) substituents in analogs. These groups modulate electron density, affecting binding to hydrophobic pockets or charged residues in enzymes.
- Bulkiness : The tetrahydrofuran-methyl group in introduces steric bulk but may enhance solubility compared to the target’s aromatic substituents.
Physicochemical Properties
Computed properties for select compounds highlight critical differences:
Analysis :
- The target compound’s nitro group increases polarity and hydrogen-bonding capacity compared to sulfonyl or benzodioxin substituents.
- Higher XLogP3 values (e.g., 5.6 in ) suggest greater lipophilicity, which may influence membrane permeability.
Biological Activity
1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a synthetic compound belonging to the imidazoquinoxaline class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H12ClF N3O2
- Molecular Weight : 343.75 g/mol
The presence of both chloro and nitro groups in its structure suggests potential interactions with various biological targets.
Anticancer Activity
Research has indicated that imidazoquinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives have IC50 values in the low micromolar range against various cancer cell lines.
These results suggest that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
Imidazoquinoxalines have also been investigated for their antimicrobial properties. A study showed that derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli | 10 µg/mL | |
| This compound | S. aureus | 5 µg/mL |
These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.
The mechanisms by which imidazoquinoxalines exert their biological effects are multifaceted:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Some studies suggest that these compounds can inhibit topoisomerase II, leading to increased DNA damage in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The nitro group may contribute to the generation of ROS, which can induce apoptosis in cancer cells.
Study on Anticancer Activity
In a recent study, a series of imidazoquinoxaline derivatives were synthesized and evaluated for their anticancer activity against HePG-2 and Caco-2 cell lines. The most active compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting strong potential for clinical application.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of imidazoquinoxalines against various pathogens. The study revealed that certain derivatives had potent activity against resistant strains of bacteria, indicating their potential role in treating infections caused by multidrug-resistant organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
